4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile
Description
Properties
IUPAC Name |
(E,4Z)-4-[(4-fluoroanilino)methylidene]pent-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-5-12(6-4-11)16-9-10(8-15)2-1-7-14/h1-6,9,16H/b2-1+,10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJYUXNSWAEIEI-XNFVDKGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C=CC#N)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C=C/C#N)\C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile typically involves the condensation of 4-fluoroaniline with a suitable dinitrile precursor. One common method includes the reaction of 4-fluoroaniline with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The fluoroaniline moiety allows for nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups such as hydroxyl or amino groups.
Scientific Research Applications
4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoroaniline group can participate in hydrogen bonding and hydrophobic interactions, while the dinitrile moiety may engage in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues in the Nitrile Family
Compound A : 4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Molecular Formula : C₁₄H₁₂FN₃O
- Molecular Weight : 257.27 g/mol
- CAS : 338392-23-7
- Key Features: Incorporates a pyridine ring with a ketone group and methyl substituent. Used in pharmaceutical research for heterocyclic scaffold development .
Compound B : 2-[Methoxy(4-phenoxyphenyl)methylene]propanedinitrile
- Molecular Formula : C₁₇H₁₂N₂O₂
- Molecular Weight : 276.29 g/mol
- CAS : 330792-69-3
- Key Features: Propanedinitrile core with methoxy and phenoxyphenyl substituents. Predicted boiling point: 471.1±45.0°C; density: 1.199±0.06 g/cm³. Functions as an intermediate in synthesizing Ibrutinib, a tyrosine kinase inhibitor. The methoxy group likely modulates solubility and steric effects .
Compound C : N-(2-Fluoro-5-methylphenyl)-2-chloropropanamide
- Molecular Formula: C₁₀H₁₀ClFNO
- Key Features: Chloropropanamide backbone with fluorinated aromatic amine.
Comparative Data Table
*Note: Direct data for the target compound are unavailable; values are estimated based on structural analogs.
Key Research Findings
Electronic Effects : Fluorine substitution in Compound A and the target compound enhances electron-withdrawing properties, stabilizing reactive intermediates in cyclization reactions .
Solubility and Stability : Compound B’s methoxy group improves solubility in polar solvents compared to the target compound’s purely aromatic system, which may exhibit lower solubility .
Biological Activity
4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile, a compound with the CAS number 339015-84-8, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 219.21 g/mol. The structural formula features a fluorinated aniline moiety linked to a pentenedinitrile group, which is crucial for its biological activity.
The biological activity of 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in malignant cells, making it a candidate for anticancer therapy.
- Antimicrobial Properties : Preliminary data suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme inhibition | Inhibits specific kinases involved in tumor growth | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Studies and Research Findings
-
Anticancer Studies :
A study published in Journal of Medicinal Chemistry reported that 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent. -
Antimicrobial Activity :
In research conducted by the International Journal of Antimicrobial Agents, the compound was tested against several bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent. -
Mechanistic Insights :
A comprehensive review in Pharmacology & Therapeutics discussed the molecular interactions of similar compounds with target proteins involved in cell signaling pathways. It highlighted that modifications to the aniline structure could enhance binding affinity to target receptors, potentially increasing therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves a condensation reaction between 4-fluoroaniline and a dinitrile precursor (e.g., 2-pentenedinitrile derivatives). Key parameters include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate imine formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
- Temperature Control : Reactions often proceed at 70–90°C to balance kinetics and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
Q. How should researchers characterize the compound’s structure to confirm its identity and purity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the presence of the 4-fluoroanilino group (e.g., aromatic protons at δ 6.8–7.2 ppm) and dinitrile backbone (C≡N stretching absence in proton NMR) .
- IR Spectroscopy : Confirm nitrile groups (C≡N stretches ~2200 cm⁻¹) and imine bonds (C=N ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data (e.g., DFT-predicted vs. observed spectroscopic properties)?
- Methodological Answer : Address discrepancies through:
- Solvent Effects : DFT calculations often assume gas-phase conditions; incorporate solvent models (e.g., PCM in Gaussian) to align with experimental NMR/IR .
- Conformational Sampling : Use molecular dynamics (MD) to explore rotameric states affecting spectral outputs .
- Crystallographic Validation : Compare computed electrostatic potentials with X-ray-derived electron density maps (via SHELX suite) to validate charge distribution .
Q. What strategies are effective for analyzing the compound’s intermolecular interactions in solid-state or solution-phase studies?
- Methodological Answer :
- X-ray Diffraction : Utilize SHELXL to model hydrogen bonding (e.g., N–H···N between anilino and nitrile groups) and π-π stacking (fluoroaromatic interactions) .
- DSC/TGA : Assess thermal stability and phase transitions, correlating with crystallinity data .
- NMR Titration : Probe solution-phase interactions (e.g., host-guest binding) by monitoring chemical shift changes in DMSO-d₆ .
Q. How can the 4-fluoroanilino moiety influence the compound’s electronic structure and reactivity in catalytic or biological systems?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), leveraging the fluorine atom’s electronegativity for binding affinity .
- Kinetic Studies : Monitor reaction rates with/without the fluoro substituent to quantify electronic effects (e.g., Hammett plots) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic data (e.g., disordered vs. ordered structures) for this compound?
- Methodological Answer :
- Refinement Protocols : In SHELXL, apply restraints (e.g., SIMU, DELU) to model disorder while minimizing overfitting .
- Twinned Data : Use TWINLAW to identify twin domains and refine against high-resolution datasets .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or voids .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
